What is the chemical structure of (S,S)-Gsk321?
What is the chemical structure of (S,S)-Gsk321?
An In-Depth Technical Guide to (S,S)-Gsk321 and its Biologically Active Stereoisomer
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and methodologies associated with the isocitrate dehydrogenase 1 (IDH1) inhibitor, Gsk321. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Stereoisomerism
Gsk321 possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The primary focus of research and the most biologically active form against mutant IDH1 is the (7R, 1'S) stereoisomer.
Systematic IUPAC Name of the Active (R,S) Isomer: (7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide.[1][]
Below are the 2D chemical structures for both the specifically requested (S,S) isomer and the well-characterized, biologically active (R,S) isomer, commonly referred to as Gsk321.
Chemical Structure of (S,S)-Gsk321
(Image generated based on IUPAC nomenclature for the (S,S) stereoisomer)
Chemical Structure of (R,S)-Gsk321 (Active Form)
(Image based on the published structure of the active Gsk321 inhibitor)[3][4]
Molecular Formula: C₂₈H₂₈FN₅O₃[1][]
Molecular Weight: 501.56 g/mol [1][]
Quantitative Biological Data
The biological activity of Gsk321 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀).
Table 1: Biochemical Inhibitory Activity of (R,S)-Gsk321
| Target Enzyme | IC₅₀ (nM) |
| Mutant IDH1 (R132H) | 4.6[3][5] |
| Mutant IDH1 (R132C) | 3.8[3][5] |
| Mutant IDH1 (R132G) | 2.9[3][5] |
| Wild-Type (WT) IDH1 | 46[3][5] |
| Mutant IDH2 (R140Q) | 1,358[6] |
| Mutant IDH2 (R172S) | 1,034[6] |
| Wild-Type (WT) IDH2 | 496[6] |
Table 2: Cellular Activity of (R,S)-Gsk321
| Cell Line / Context | Parameter Measured | EC₅₀ (nM) |
| HT-1080 (IDH1 R132C) | Intracellular 2-HG Reduction | 85[1][3][5] |
Table 3: Effect of (R,S)-Gsk321 on Cell Cycle Distribution in Primary IDH1 Mutant AML Cells (after 7 days of treatment)
| Cell Cycle Phase | % of Cells (Gsk321 Treatment) | % of Cells (Control) |
| G0 (Quiescent) | 24.0 - 36.7 | 54.1 - 65.7 |
| G1 | 57.9 - 66.8 | 25.3 - 30.6 |
Data represents the range observed in R132G and R132C IDH1 mutant AML cells.[3]
Signaling Pathway and Mechanism of Action
(R,S)-Gsk321 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[7] In cancer cells harboring IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[3]
(R,S)-Gsk321 binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive conformation.[7] This inhibits the production of 2-HG, thereby restoring the function of histone and DNA demethylases, reversing the epigenetic block, and inducing the differentiation of malignant cells, particularly in acute myeloid leukemia (AML).[1][3][7]
Caption: Mechanism of action of (R,S)-Gsk321 in mutant IDH1 cancer.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of (R,S)-Gsk321's effects.
Mutant IDH1 Activity Assay (Biochemical)
This protocol is adapted from commercially available colorimetric assay kits designed to measure the activity of mutant IDH1 by monitoring NADPH consumption.[8][9]
-
Reagent Preparation:
-
Prepare a stock solution of (R,S)-Gsk321 in DMSO.
-
Reconstitute recombinant mutant IDH1 enzyme (e.g., R132H) in the provided assay buffer.
-
Prepare solutions of α-ketoglutarate (substrate) and NADPH (cofactor).
-
-
Assay Procedure:
-
Add assay buffer, recombinant mutant IDH1 enzyme, and varying concentrations of (R,S)-Gsk321 (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the reaction by adding a mixture of α-ketoglutarate and NADPH.
-
Immediately measure the absorbance at 340 nm (A₃₄₀) in kinetic mode for 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A₃₄₀ per minute).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Quantification of Intracellular 2-HG by LC-MS/MS
This protocol outlines the measurement of the oncometabolite 2-HG in cell lysates.[10]
-
Sample Preparation:
-
Culture cells (e.g., HT-1080) with varying concentrations of (R,S)-Gsk321 for 24 hours.
-
Harvest and lyse the cells.
-
To 20 µL of cell lysate, add a known concentration of an internal standard (e.g., ¹³C-labeled 2-HG).
-
Perform a protein precipitation step, followed by drying of the supernatant.
-
-
Derivatization (Optional but Recommended for Enantiomer Separation):
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable column (e.g., C18 or HILIC) for chromatographic separation.
-
Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 2-HG and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Quantify the amount of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the 2-HG levels to the total cell number or protein concentration.
-
Caption: A typical experimental workflow to assess the effects of Gsk321.
AML Cell Differentiation Assay
This protocol is used to assess the induction of granulocytic differentiation in primary AML cells.[3][12]
-
Cell Culture and Treatment:
-
Culture primary AML cells with IDH1 mutations in a suitable medium supplemented with cytokines.
-
Treat the cells with 3 µM (R,S)-Gsk321, a negative control compound (e.g., GSK990), or DMSO for 7-9 days.
-
-
Morphological Analysis:
-
At the end of the treatment period, prepare cytospins of the cell suspensions.
-
Stain the slides with May-Grünwald-Giemsa.
-
Quantify cellular differentiation by morphologically distinguishing between immature blasts and cells with signs of maturation (e.g., indented or segmented nuclei).
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain them with fluorescently-labeled antibodies against cell surface markers, such as CD15 (a marker of granulocytic differentiation) and CD45.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of CD15-positive cells to determine the extent of induced differentiation.[3][12]
-
References
- 1. medkoo.com [medkoo.com]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
